Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro-
Description
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is an organofluorine compound characterized by a 2,6-dimethylphenyl group attached to a trifluoro-substituted ethanimidoyl chloride backbone. Its molecular formula is C₁₁H₁₁ClF₃N, and it belongs to the imidoyl chloride class, known for high reactivity due to the electron-deficient carbon adjacent to the nitrogen atom.
Properties
CAS No. |
65158-40-9 |
|---|---|
Molecular Formula |
C10H9ClF3N |
Molecular Weight |
235.63 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-6-4-3-5-7(2)8(6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
LHNZFDZUKYUEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanistic Insights
| Parameter | Typical Laboratory Conditions | Industrial Conditions |
|---|---|---|
| Temperature | 0–5 °C during addition, then room temp | Controlled between 0–10 °C to avoid decomposition |
| Solvent | Glacial acetic acid | Glacial acetic acid or similar solvents |
| Base | Sodium acetate | Sodium acetate or other mild bases |
| Reaction Time | 2–4 hours | Optimized for throughput, often shorter |
| Purification Method | Recrystallization | Crystallization, filtration, chromatography |
- Mechanism: The reaction proceeds via nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of chloroacetyl chloride, forming an amide intermediate that rearranges to the ethanimidoyl chloride structure with elimination of HCl neutralized by the base.
Summary Table of Preparation Methods
Research Findings and Industrial Insights
- The trifluoromethyl group in Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- imparts unique chemical reactivity, necessitating careful control of reaction conditions to prevent decomposition or side reactions.
- Industrial processes employ automated systems to maintain consistent temperature and reagent addition, ensuring reproducibility and high purity.
- Studies on related compounds suggest that the presence of electron-donating methyl groups on the phenyl ring influences the nucleophilicity of the amine and thus the reaction kinetics.
- The compound's stability under various reaction conditions has been characterized, showing good shelf-life when stored under inert atmosphere and low temperature.
Chemical Reactions Analysis
Types of Reactions
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Geometry
Trifluoro vs. Trichloro Substituents
- Trifluoroacetimidoyl Chlorides : The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the imidoyl carbon. This increases reactivity toward nucleophilic substitution, making it valuable for synthesizing amides or heterocycles .
- Trichloroacetamides : In contrast, trichloro-substituted analogs (e.g., N-(3-methylphenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to larger van der Waals radii of chlorine. Meta-substitution with electron-withdrawing groups (e.g., nitro) significantly alters lattice constants and molecular symmetry .
Aromatic Ring Substitution Patterns
- 2,6-Dimethylphenyl Group : The 2,6-dimethyl substitution creates steric hindrance, reducing rotational freedom and promoting planar configurations. For example, in N-(2,6-dimethylphenyl)acetamide derivatives, this substitution enables intermolecular N–H⋯O hydrogen bonding, forming chain-like structures in the solid state .
- Phenyl vs. 2,3-Dimethylphenyl : Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (a herbicide) show that ortho-methyl groups reduce reactivity compared to 2,6-dimethyl analogs, likely due to increased steric shielding .
Functional Group Comparisons
Imidoyl Chlorides vs. Amides
- Ethanimidoyl Chlorides : These compounds (e.g., 2,2,2-trifluoro-N-phenylacetimidoyl chloride , CAS 61881-19-4) are highly reactive intermediates used to prepare thioureas or amidines. The chloride group facilitates nucleophilic displacement .
- Acetamides : Derivatives like metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) are stable agrochemicals. The amide group’s resonance stabilization makes them less reactive than imidoyl chlorides .
Research Findings and Data Analysis
Crystallographic and Structural Insights
- N-(2,6-Dimethylphenyl)acetamide Derivatives : X-ray studies reveal bond lengths of C–N (~1.34 Å) and C–O (~1.23 Å), with hydrogen bonding creating infinite chains. Trifluoro substitution shortens these bonds slightly due to increased electronegativity .
- Meta-Substituted Trichloroacetamides : Compounds with 3,5-dimethylphenyl groups exhibit two molecules per asymmetric unit, while electron-withdrawing substituents (e.g., Cl) reduce symmetry, affecting melting points and solubility .
Reactivity Trends
- Electrophilicity: Trifluoroimidoyl chlorides react faster with amines than non-fluorinated analogs. The 2,6-dimethylphenyl group may slow reactions in sterically crowded environments .
- Hydrolytic Stability : Imidoyl chlorides hydrolyze rapidly to amides in aqueous conditions, whereas acetamides (e.g., benalaxyl) are stable under ambient conditions .
Biological Activity
Ethanimidoyl chloride, specifically N-(2,6-dimethylphenyl)-2,2,2-trifluoro-, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on synthesis, characterization, and various biological assays.
Chemical Structure and Properties
Ethanimidoyl chloride has the chemical formula and is characterized by the presence of a trifluoromethyl group and a dimethylphenyl moiety. These structural features suggest potential interactions with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to Ethanimidoyl chloride. For instance, various metal complexes involving similar ligands have shown promising results against cancer cell lines. A study reported that certain Ru(III) Schiff base complexes exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 3.57 to 9.06 μM . While specific data on Ethanimidoyl chloride's direct anticancer activity is limited, its structural analogs suggest potential efficacy.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of compounds synthesized from similar precursors has been assessed using DPPH and ABTS assays. For example, one study ranked the scavenging ability of various complexes, indicating that modifications in structure can enhance antioxidant capacity . This suggests that Ethanimidoyl chloride may possess similar properties warranting further investigation.
Antimicrobial Activity
The antimicrobial potential of Ethanimidoyl chloride derivatives has also been explored. Metal complexes formed with ligands containing ethanimidoyl groups showed enhanced antibacterial activity against both gram-positive and gram-negative bacteria compared to their parent ligands. A study highlighted that these complexes exhibited higher inhibitory effects due to improved solubility from the chelation process .
The mechanisms underlying the biological activities of compounds related to Ethanimidoyl chloride include:
- Cytotoxic Mechanisms : Inhibition of cell proliferation through apoptosis induction in cancer cells.
- Antioxidant Mechanisms : Scavenging free radicals and reducing oxidative stress by modulating enzymatic activities.
- Antimicrobial Mechanisms : Disruption of bacterial cell membranes or interference with metabolic processes.
Study 1: Synthesis and Characterization
A comprehensive study involved synthesizing various hydrazoneoxime ligands incorporating ethanimidoyl structures. The resulting compounds were characterized using spectroscopic methods (NMR, FT-IR) and evaluated for their biological potency against selected pathogens .
Study 2: Anticancer Evaluation
In another case study, a series of metal complexes derived from similar ligands were tested for their anticancer activity. The results indicated that modifications in ligand structure significantly influenced the cytotoxicity profiles against different cancer cell lines .
Table 1: Summary of Biological Activities of Ethanimidoyl Chloride Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,6-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : A Cu(I)/TMEDA-catalyzed cross-coupling reaction with primary amines is a key synthetic approach. The protocol requires a ligand (e.g., TMEDA) to stabilize the Cu catalyst, with halogen substituents (Cl, Br, I) on the aryl group of the imidoyl chloride being tolerated. Aryl bromides and chlorides exhibit slightly lower reactivity compared to iodides, necessitating optimized conditions (e.g., 60–80°C in DMF) to achieve yields >70%. Catalyst loading (5–10 mol%) and ligand-to-metal ratios (1:1 to 2:1) are critical for reproducibility .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of NMR and NMR spectroscopy to confirm the trifluoromethyl group and aromatic proton environments. High-resolution mass spectrometry (HRMS) should align with the exact molecular mass (237.01691 g/mol) . X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly the (Z)-configuration of the imidoyl chloride moiety .
Q. What are the primary reactivity patterns of this compound with nucleophiles?
- Methodological Answer : The electrophilic carbon in the imidoyl chloride reacts readily with amines, alcohols, and thiols. For example, coupling with primary amines under catalytic conditions forms benzimidazole derivatives. Kinetic studies suggest that steric hindrance from the 2,6-dimethylphenyl group slows nucleophilic attack, requiring prolonged reaction times (12–24 hours) for complete conversion .
Advanced Research Questions
Q. How should researchers address contradictions in catalytic efficiency when varying halogen substituents on the aryl ring?
- Methodological Answer : Aryl iodides exhibit higher reactivity due to easier oxidative addition to Cu(I). For less reactive substrates (e.g., aryl chlorides), employ bulky electron-rich ligands (e.g., Xantphos) to enhance catalytic turnover. Controlled experiments comparing turnover frequencies (TOF) under identical conditions can isolate steric vs. electronic effects. Contradictions in literature data may arise from ligand-metal coordination disparities, requiring mechanistic probes like DFT calculations .
Q. What strategies optimize ligand selection for stabilizing intermediates in cross-coupling reactions?
- Methodological Answer : Screen ligands based on their σ-donor and π-acceptor properties. TMEDA’s bidentate structure enhances Cu(I) stability, but chelating ligands (e.g., bipyridines) may improve regioselectivity in complex systems. Use in situ UV-Vis spectroscopy to monitor intermediate formation (e.g., Cu-amido complexes) and correlate ligand structure with reaction efficiency .
Q. How can computational modeling predict the compound’s electronic properties for bioactive derivative design?
- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs). The trifluoromethyl group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilicity. Molecular docking simulations with biological targets (e.g., enzyme active sites) can guide Schiff base derivatization, as demonstrated in copper-Schiff base complexes with antioxidant activity .
Q. What are the decomposition pathways of this compound under ambient storage conditions?
- Methodological Answer : Hydrolysis is the primary degradation pathway, forming trifluoroacetamide derivatives. Monitor stability via accelerated aging studies (40°C/75% RH) with LC-MS analysis. Store under inert atmosphere (argon) at –20°C, and use molecular sieves to mitigate moisture-induced degradation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported catalytic yields for benzimidazole synthesis?
- Methodological Answer : Variations in solvent polarity (DMF vs. THF) and amine nucleophilicity significantly impact yields. For example, aliphatic amines (e.g., benzylamine) give higher yields (>80%) compared to aromatic amines (<60%) due to reduced steric hindrance. Cross-validate protocols using standardized substrates and report detailed reaction parameters (e.g., degassing methods, catalyst pre-activation) to minimize reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
